5-Methyl-2-hexen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

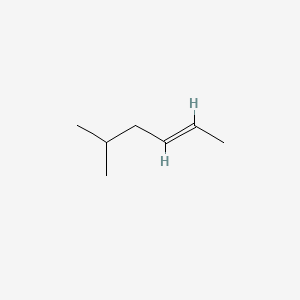

5-Methyl-2-hexene (also known as 2-methylpent-5-ene) is a hydrocarbon compound with the molecular formula C7H14. It is an alkyl-substituted alkene, which is a common component of many natural and synthetic compounds. 5-Methyl-2-hexene has a wide range of uses in the chemical and pharmaceutical industries, including as a starting material for the synthesis of various compounds and as a reagent for various reactions. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Methyl-2-hexene.

Wissenschaftliche Forschungsanwendungen

Massenspektroskopische Untersuchungen

Das Massenspektrum der Verbindung kann verwendet werden, um ihre Fragmentierungsmuster in der Elektronenstoßionisation-Massenspektrometrie zu verstehen. Diese Informationen sind entscheidend für die Identifizierung unbekannter Verbindungen und das Verständnis struktureller Eigenschaften in der analytischen Chemie .

Gaschromatographie

5-Methyl-2-hexen wird als Referenzverbindung in der Gaschromatographie verwendet. Seine Retentionsindizes helfen bei der Kalibrierung von chromatographischen Systemen und dienen als Standard zum Vergleich des Verhaltens anderer Substanzen unter ähnlichen Bedingungen .

Thermodynamische Forschung

Die thermophysikalischen Eigenschaften von this compound, wie Siedepunkt, Schmelzpunkt und Wärmekapazität, sind in der thermodynamischen Forschung von Interesse. Diese Eigenschaften sind für die Prozessgestaltung und -simulation in der Chemietechnik unerlässlich .

Brennstoff- und Verbrennungsanalyse

Als Kohlenwasserstoff wird this compound hinsichtlich seiner Verbrennungseigenschaften und seines möglichen Einsatzes als Biokraftstoffkomponente untersucht. Seine Verbrennungskinetik und Emissionsprofile tragen zur Entwicklung saubererer Verbrennungstechnologien bei .

Wirkmechanismus

Target of Action

5-Methyl-2-hexene is an alkene, which is a class of hydrocarbons. Alkenes are generally reactive and can participate in a variety of chemical reactions, such as addition reactions . .

Mode of Action

Alkenes like 5-Methyl-2-hexene can undergo electrophilic addition reactions . In these reactions, an electrophile (a molecule that seeks electrons) reacts with the alkene, leading to the addition of new atoms or groups to the alkene molecule.

Biochemical Pathways

Alkenes can participate in various biochemical reactions, such as oxidation reactions .

Biochemische Analyse

Biochemical Properties

5-Methyl-2-hexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For example, enzymes such as cytochrome P450 oxidases may catalyze the oxidation of 5-Methyl-2-hexene, resulting in the formation of epoxides or other oxidized products. These interactions can affect the activity of the enzymes and influence the overall metabolic pathways in which 5-Methyl-2-hexene is involved .

Cellular Effects

The effects of 5-Methyl-2-hexene on cells can vary depending on the cell type and the concentration of the compound. In general, 5-Methyl-2-hexene can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 5-Methyl-2-hexene may activate certain signaling pathways that regulate cell growth and differentiation. Additionally, changes in gene expression induced by 5-Methyl-2-hexene can lead to alterations in the production of proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, 5-Methyl-2-hexene exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity. For example, 5-Methyl-2-hexene may inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their normal reactions. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-hexene can change over time due to its stability and degradation. Studies have shown that 5-Methyl-2-hexene is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products may have different effects on cellular function compared to the parent compound. Long-term exposure to 5-Methyl-2-hexene in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-hexene in animal models can vary with different dosages. At low doses, 5-Methyl-2-hexene may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 5-Methyl-2-hexene have been associated with liver toxicity and other adverse effects in animal studies. These threshold effects highlight the importance of understanding the dosage-dependent effects of 5-Methyl-2-hexene in biological systems .

Metabolic Pathways

5-Methyl-2-hexene is involved in various metabolic pathways, including those catalyzed by enzymes such as cytochrome P450 oxidases. These enzymes can oxidize 5-Methyl-2-hexene to form epoxides or other oxidized products, which can then be further metabolized by other enzymes. The interactions of 5-Methyl-2-hexene with these enzymes can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, 5-Methyl-2-hexene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of 5-Methyl-2-hexene in specific cellular compartments. For example, certain transporters may facilitate the uptake of 5-Methyl-2-hexene into cells, while binding proteins may sequester the compound in specific organelles .

Subcellular Localization

The subcellular localization of 5-Methyl-2-hexene can affect its activity and function. Targeting signals and post-translational modifications may direct 5-Methyl-2-hexene to specific compartments or organelles within the cell. For instance, 5-Methyl-2-hexene may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. These interactions can influence the overall metabolic processes within the cell .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 5-Methyl-2-hexene can be achieved through a dehydration reaction of 5-methyl-2-hexanol.", "Starting Materials": [ "5-methyl-2-hexanol", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Mix 5-methyl-2-hexanol with sulfuric acid in a round-bottom flask.", "Add sodium chloride to the mixture and stir.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and then extract the organic layer with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the product to obtain 5-Methyl-2-hexene." ] } | |

| 3404-62-4 | |

Molekularformel |

C7H14 |

Molekulargewicht |

98.19 g/mol |

IUPAC-Name |

5-methylhex-2-ene |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3 |

InChI-Schlüssel |

GHBKCPRDHLITSE-UHFFFAOYSA-N |

Isomerische SMILES |

C/C=C/CC(C)C |

SMILES |

CC=CCC(C)C |

Kanonische SMILES |

CC=CCC(C)C |

Siedepunkt |

88.1 °C |

melting_point |

-124.3 °C |

| 3404-65-7 7385-82-2 3404-62-4 |

|

Piktogramme |

Flammable; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne in the context of the presented research?

A1: 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne (VEP) functions as a peroxide-containing monomer in the synthesis of surface-active copolymers. [, ] This monomer, when copolymerized with other monomers like a novel phosphate-containing surfmer and N-vinylpyrrolidone (NVP), introduces unique properties to the resulting copolymers.

Q2: How does the incorporation of 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne influence the properties of the resulting copolymers?

A2: While the provided research abstracts don't delve into specific property changes, the presence of the peroxide group in VEP suggests its potential role in polymerization initiation. [, ] This could influence the molecular weight, polymerization kinetics, and potentially introduce reactive sites within the copolymer structure for further modification or grafting.

Q3: What potential applications are suggested for the surface-active copolymers synthesized using 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne?

A3: The research highlights two primary applications: [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.